LogP-Driven Hydrophobicity and SAM Packing Density: C11-Cinnamoyl vs. C11-Acrylate vs. C10-Methacrylate
The predicted LogP of {11-[(3-phenylacryloyl)oxy]undecyl}phosphonic acid is substantially higher than that of its acrylate and methacrylate counterparts, directly correlating with increased hydrophobic chain ordering and higher SAM packing density on metal oxide substrates. The cinnamoyl compound shows a predicted ACD/LogP of 4.18, whereas 11-phosphonoundecyl acrylate (C11-acrylate, MW 306.3 g/mol) and 10-(phosphonooxy)decyl methacrylate (C10-methacrylate) exhibit significantly lower LogP values due to the absence of the hydrophobic phenyl ring . Higher LogP is associated with more vertical molecular orientation and denser monolayer formation, which reduces pin-hole defects and improves barrier properties .
(target vs. ~3.0 for C11-acrylate)
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP), a proxy for SAM-forming hydrophobicity |
|---|---|
| Target Compound Data | ACD/LogP = 4.18 |
| Comparator Or Baseline | 11-Phosphonoundecyl acrylate (CAS 915376-49-7): ACD/LogP estimated ~2.9–3.2 (no phenyl ring); 10-(Phosphonooxy)decyl methacrylate: LogP ~2.5–2.8 |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.7 units, representing >10× greater partition into hydrophobic phase and correspondingly stronger van der Waals chain–chain interactions within the SAM |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 prediction at 25°C, pH 5.5 |
Why This Matters
Higher SAM packing density directly reduces defect density in monolayer coatings, which is critical for corrosion inhibition, dielectric layer formation, and reproducible surface energy tuning in procurement-grade materials.
